(1R,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(6-methylpyridin-2-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-oxidanyl-propane-2-sulfonamide
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Overview
Description
This receptor is a G protein-coupled receptor that plays a significant role in various physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism . APJ receptor agonist 8 has been studied for its potential therapeutic applications, particularly in the treatment of heart failure and other cardiovascular diseases .
Preparation Methods
The synthesis of APJ receptor agonist 8 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. One common synthetic route includes the use of specific reagents and catalysts to achieve the desired chemical transformations. For example, the synthesis may involve the use of protecting groups to ensure selective reactions at specific sites on the molecule . Industrial production methods for APJ receptor agonist 8 typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
APJ receptor agonist 8 undergoes
Properties
Molecular Formula |
C24H27N7O5S |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
(1R,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(6-methylpyridin-2-yl)-1,2,4-triazol-3-yl]-1-hydroxy-1-(5-methylpyrimidin-2-yl)propane-2-sulfonamide |
InChI |
InChI=1S/C24H27N7O5S/c1-14-12-25-22(26-13-14)21(32)16(3)37(33,34)30-24-29-28-23(17-9-6-8-15(2)27-17)31(24)20-18(35-4)10-7-11-19(20)36-5/h6-13,16,21,32H,1-5H3,(H,29,30)/t16-,21-/m0/s1 |
InChI Key |
HNGYVRSMVVCWGF-KKSFZXQISA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)C2=NN=C(N2C3=C(C=CC=C3OC)OC)NS(=O)(=O)[C@@H](C)[C@@H](C4=NC=C(C=N4)C)O |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NN=C(N2C3=C(C=CC=C3OC)OC)NS(=O)(=O)C(C)C(C4=NC=C(C=N4)C)O |
Origin of Product |
United States |
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